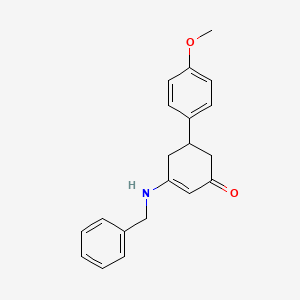![molecular formula C14H13N3O5 B4902488 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4902488.png)
5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a nitro group, a propan-2-yl group, and a diazinane-2,4,6-trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:
Alkylation: The propan-2-yl group is introduced via an alkylation reaction, often using an alkyl halide in the presence of a strong base.
Formation of the Diazinane Core: The diazinane-2,4,6-trione core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components. The propan-2-yl group and diazinane core may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione: A structurally similar compound with a pyrimidinyl group instead of a nitro group.
2-amino-5-[(3-methyl-4-propan-2-yloxyphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-thiazolone: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a nitro group, propan-2-yl group, and diazinane core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-7(2)9-4-3-8(6-11(9)17(21)22)5-10-12(18)15-14(20)16-13(10)19/h3-7H,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUYKOZYEWTORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(diethylamino)-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4902405.png)
![4-[4-(3,4-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4902407.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B4902411.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4902418.png)

![[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride](/img/structure/B4902440.png)
![methyl 4-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4902442.png)
![Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate](/img/structure/B4902444.png)

![2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B4902456.png)
![methyl 4-[(4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4902462.png)
![1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B4902476.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4902484.png)
![1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene](/img/structure/B4902500.png)
